molecular formula C13H12IN5O B11054814 1H-Pyrazole-1-acetamide, N-(1H-1,3-benzimidazol-2-ylmethyl)-4-iodo-

1H-Pyrazole-1-acetamide, N-(1H-1,3-benzimidazol-2-ylmethyl)-4-iodo-

Cat. No.: B11054814
M. Wt: 381.17 g/mol
InChI Key: YOUCKJWPUDTCLP-UHFFFAOYSA-N
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Description

1H-Pyrazole-1-acetamide, N-(1H-1,3-benzimidazol-2-ylmethyl)-4-iodo- is a complex organic compound that features a pyrazole ring, an acetamide group, and a benzimidazole moiety with an iodine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-1-acetamide, N-(1H-1,3-benzimidazol-2-ylmethyl)-4-iodo- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Acetamide Group: The pyrazole derivative is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.

    Benzimidazole Formation: The benzimidazole moiety is synthesized separately, often starting from o-phenylenediamine and formic acid or other suitable reagents.

    Coupling Reaction: The benzimidazole and pyrazole derivatives are coupled using a suitable linker, such as a halomethyl group, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-1-acetamide, N-(1H-1,3-benzimidazol-2-ylmethyl)-4-iodo- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the iodine atom.

    Substitution: Substituted derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

1H-Pyrazole-1-acetamide, N-(1H-1,3-benzimidazol-2-ylmethyl)-4-iodo- has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-acetamide, N-(1H-1,3-benzimidazol-2-ylmethyl)-4-iodo- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazole-1-acetamide, N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-
  • 1H-Pyrazole-1-acetamide, N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-chloro-

Uniqueness

1H-Pyrazole-1-acetamide, N-(1H-1,3-benzimidazol-2-ylmethyl)-4-iodo- is unique due to the presence of the iodine atom, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H12IN5O

Molecular Weight

381.17 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(4-iodopyrazol-1-yl)acetamide

InChI

InChI=1S/C13H12IN5O/c14-9-5-16-19(7-9)8-13(20)15-6-12-17-10-3-1-2-4-11(10)18-12/h1-5,7H,6,8H2,(H,15,20)(H,17,18)

InChI Key

YOUCKJWPUDTCLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=C(C=N3)I

Origin of Product

United States

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